ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Overview
Description
Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes.
Mechanism of Action
The mechanism of action of ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. The compound has been shown to activate the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. It also has anti-microbial effects against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate in lab experiments include its broad-spectrum activity against various diseases, its relatively low toxicity, and its ability to inhibit multiple signaling pathways. However, the compound has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can limit its duration of action.
Future Directions
There are several future directions for the research and development of ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. One direction is to improve the solubility and bioavailability of the compound by modifying its chemical structure. Another direction is to investigate the potential of the compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and anti-diabetic effects of the compound.
Scientific Research Applications
Ethyl 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities. The compound has been tested in vitro and in vivo in various disease models, including breast cancer, lung cancer, colon cancer, and diabetes.
properties
IUPAC Name |
ethyl 3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-20(25)13-6-5-7-15(10-13)23-19(24)18(28-21(23)27)11-14-12-22-17-9-4-3-8-16(14)17/h3-12,24H,2H2,1H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZJAPTWMPXAL-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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